

Diiodoacetylene: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Diiodoacetylene*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiodoacetylene (C_2I_2) is a linear, highly reactive organoiodine compound with the structure $I-C\equiv C-I$.^[1] As the simplest dihalogenated alkyne, it serves as a valuable building block in organic synthesis and a potent ditopic halogen bond donor in supramolecular chemistry.^{[2][3]} This guide provides an in-depth overview of the fundamental properties, synthesis, reactivity, and potential applications of **diiodoacetylene**, with a focus on its relevance to researchers in chemistry and drug development. Despite its utility, **diiodoacetylene** is a hazardous material, being sensitive to shock, heat, and friction, and requires careful handling.^{[1][4]}

Core Properties

Diiodoacetylene is a white, volatile solid with a strong, unpleasant odor.^{[1][5]} It is soluble in organic solvents but insoluble in water.^{[1][5]} A key characteristic of **diiodoacetylene** is its ability to act as a strong halogen bond donor, forming adducts with various Lewis bases.^{[1][3]}

Physical and Chemical Properties

A summary of the key physical and chemical properties of **diiodoacetylene** is presented in Table 1.

Property	Value	Reference(s)
Chemical Formula	C_2I_2	[1]
Molar Mass	277.831 g/mol	[1]
Appearance	White, volatile solid	[1]
Melting Point	78.5 - 82 °C	[5] [6]
Boiling Point	190.4 °C at 760 mmHg	[6]
Density	3.367 - 3.43 g/cm ³	[1] [6]
CAS Number	624-74-8	[6]
Structure	Linear (I-C≡C-I)	[1]
Solubility	Soluble in organic solvents, insoluble in water	[1] [5]
Stability	Explodes above 80 °C; shock, heat, and friction sensitive	[1] [4]

Spectroscopic Data

Detailed spectroscopic data for **diiodoacetylene** is crucial for its characterization. While comprehensive NMR and IR spectral data are not readily available in the cited literature, Raman spectroscopic data has been reported.

Raman Spectroscopy: The vibrational Raman spectrum of **diiodoacetylene** shows the following peaks: 191.3, 310.2, 627.0, 688.2, and 2109.4 cm⁻¹. These correspond to the fundamental vibrational modes of the linear molecule.[\[4\]](#)

Mass Spectrometry: Mass spectrometric studies have been conducted on **diiodoacetylene**, providing information on its ionization and fragmentation patterns.[\[7\]](#)

Synthesis of Diiodoacetylene

Several methods for the synthesis of **diiodoacetylene** have been reported, with modern approaches offering improved safety and convenience over classical methods.

Modern Synthetic Protocol: Iodination of Trimethylsilylacetylene

A convenient and modern synthesis of **diiodoacetylene** involves the iodination of trimethylsilylacetylene. This method is often preferred due to its milder conditions and better control over the reaction.[\[1\]](#)[\[3\]](#)

Experimental Protocol: Synthesis from Trimethylsilylacetylene

- Reactants: Trimethylsilylacetylene ($\text{Me}_3\text{SiC}\equiv\text{CH}$), n-Butyllithium (n-BuLi), Iodine (I_2).
- Procedure:
 - Trimethylsilylacetylene is dissolved in an appropriate anhydrous solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C).
 - A solution of n-butyllithium is added dropwise to deprotonate the acetylene, forming the lithium acetylide.
 - A solution of iodine in the same solvent is then added to the reaction mixture. The iodine undergoes oxidative addition to the acetylide, followed by elimination to yield bis(trimethylsilyl)acetylene.
 - Subsequent iodination and desilylation steps, often involving an iodine monochloride (ICl) solution, lead to the formation of **diiodoacetylene**.
 - The product is then isolated and purified, typically by crystallization.
- Note: This is a generalized procedure. For detailed experimental parameters, refer to the primary literature.[\[3\]](#)

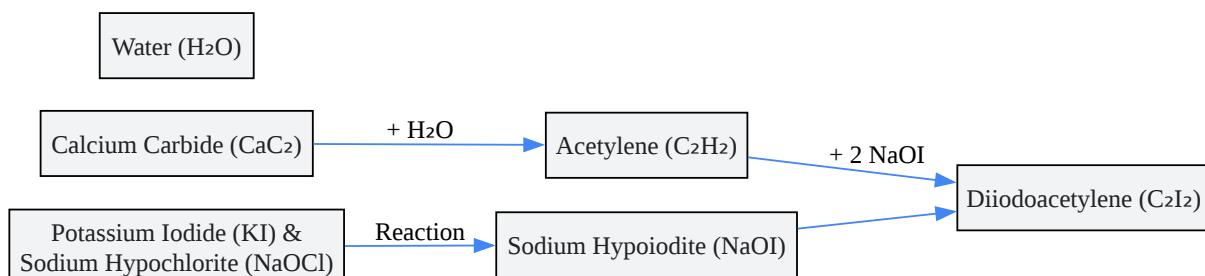
Classical Synthetic Protocol: From Acetylene Gas

Older methods for synthesizing **diiodoacetylene** involve the direct reaction of acetylene gas with an iodinating agent. These methods are often less favored due to the use of gaseous acetylene and potentially hazardous reaction conditions.

Experimental Protocol: Synthesis from Acetylene and Iodine

- Reactants: Acetylene gas (C_2H_2), Iodine (I_2), Potassium Iodide (KI), Potassium Hydroxide (KOH).
- Procedure:
 - A solution of potassium hydroxide is placed in a flask equipped for gas introduction and stirring.
 - A rapid stream of acetylene gas is passed through the solution while it is strongly cooled and stirred.
 - A solution of iodine and potassium iodide in water is added dropwise until the iodine color persists.
 - The precipitated **diiodoacetylene** is filtered, washed with water, and dried in a desiccator. [5]
- Safety Precaution: This reaction should be performed in a well-ventilated fume hood with appropriate safety measures due to the use of flammable acetylene gas and the explosive nature of the product.

The logical workflow for the classical synthesis of **diiodoacetylene** from calcium carbide (as an acetylene source) is depicted in the following diagram.



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Caption: Classical synthesis pathway of **diiodoacetylene**.

Chemical Reactivity

Diiodoacetylene's reactivity is dominated by the presence of the electron-deficient carbon-carbon triple bond and the two carbon-iodine bonds, making it a versatile reagent in organic synthesis.

Halogen Bonding

Diiodoacetylene is a potent ditopic halogen bond donor, meaning both iodine atoms can participate in halogen bonding interactions.^{[2][3]} It forms strong, linear halogen bonds with a variety of Lewis bases, including nitrogen and oxygen-containing molecules.^[3] This property is of significant interest in crystal engineering and the design of supramolecular assemblies.

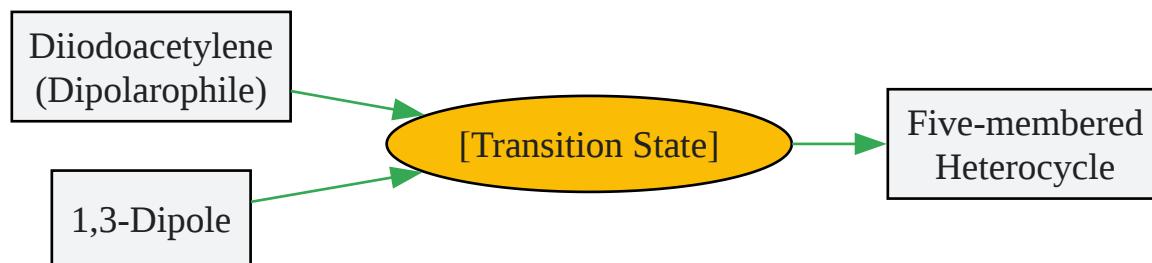
Nucleophilic Substitution

The iodine atoms in **diiodoacetylene** can be displaced by nucleophiles. The reaction of a tungsten(II)-coordinated **diiodoacetylene** complex with benzylamine results in a dual nucleophilic substitution at the alkyne moiety.^[6] This reactivity opens avenues for the synthesis of novel heteroatom-substituted alkynes.

Cycloaddition Reactions

The electron-deficient triple bond of **diiodoacetylene** makes it a good candidate for participating in cycloaddition reactions, such as [3+2] dipolar cycloadditions. These reactions are powerful tools for the construction of five-membered heterocyclic rings, which are common motifs in pharmaceuticals.^{[8][9]}

The general scheme for a [3+2] cycloaddition involving **diiodoacetylene** is shown below.



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Caption: [3+2] Cycloaddition with **diiodoacetylene**.

Applications in Drug Development

While there are no specific drugs in the market that are synthesized directly from **diiodoacetylene**, its structural motifs and reactivity patterns are highly relevant to medicinal chemistry and drug discovery. The acetylene group is a recognized privileged structure in drug design, appearing in numerous approved pharmaceuticals.[\[10\]](#)[\[11\]](#)

Diiodoacetylene as a Synthon

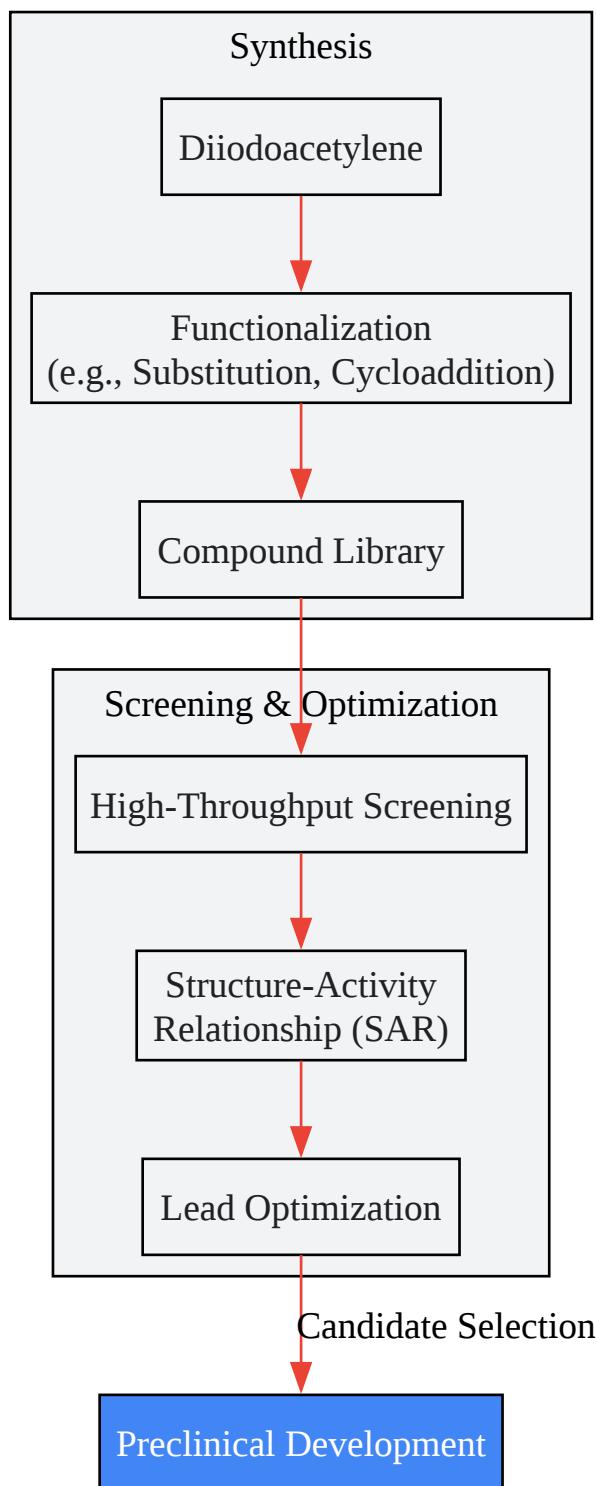
A synthon is a conceptual unit within a molecule that assists in the planning of a synthesis.

Diiodoacetylene can be considered a valuable synthon for introducing the diiodoethynyl or ethynyl functionality into a target molecule. This is particularly relevant for the synthesis of complex molecules where a rigid, linear linker is desired.

Potential Roles in Medicinal Chemistry

- Scaffold Hopping and Analogue Synthesis: The reactivity of **diiodoacetylene** allows for the facile introduction of various substituents through nucleophilic substitution, making it a useful tool for generating libraries of analogues for structure-activity relationship (SAR) studies.
- Bioorthogonal Chemistry: While not explicitly reported for **diiodoacetylene**, the reactivity of alkynes is central to click chemistry, a set of bioorthogonal reactions widely used in chemical biology and drug discovery for target identification and validation.[\[10\]](#) The potential for **diiodoacetylene** to participate in such reactions warrants further investigation.
- Halogen Bonding in Drug Design: The ability of **diiodoacetylene** to form strong halogen bonds could be exploited in rational drug design to enhance binding affinity and selectivity to biological targets.[\[3\]](#)

The following diagram illustrates the potential workflow for utilizing **diiodoacetylene** in a drug discovery context.



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Caption: **Diiodoacetylene** in a drug discovery workflow.

Safety and Handling

Diiodoacetylene is a hazardous substance that requires strict safety protocols.

- **Explosion Hazard:** It is sensitive to heat, shock, and friction, and can decompose explosively at temperatures above 80 °C.[1][4]
- **Toxicity:** It is reported to be extremely toxic.[4]
- **Handling:** All manipulations should be carried out in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] It should be stored in a cool, dark place, away from light, as it can decompose with the separation of iodine.[4][5] Due to its volatility, it should not be dried in a vacuum.[2]

Conclusion

Diiodoacetylene is a molecule with a rich chemistry and significant potential for applications in organic synthesis and materials science. For researchers in drug development, its value lies in its utility as a versatile building block for creating novel molecular architectures. The combination of its linear geometry, reactivity, and strong halogen bonding capabilities makes it an intriguing tool for the design and synthesis of new therapeutic agents. However, its inherent instability and toxicity necessitate that all work with this compound be conducted with the utmost care and adherence to safety protocols. Further research into the spectroscopic characterization and specific applications of **diiodoacetylene** in medicinal chemistry is warranted to fully unlock its potential.

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